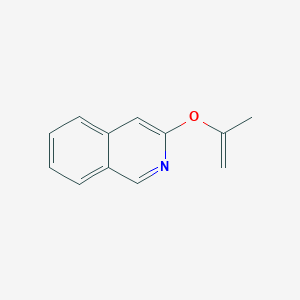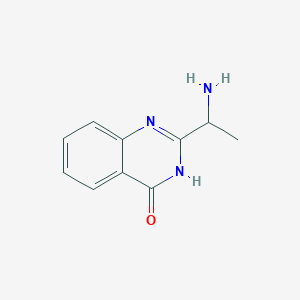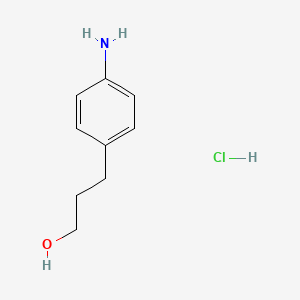
3-(4-Aminophenyl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt of 3-(4-aminophenyl)propan-1-ol, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride typically involves the reduction of 3-(4-nitrophenyl)propan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would include the use of large reactors for hydrogenation and subsequent acidification to obtain the hydrochloride salt. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Types of Reactions:
Oxidation: The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor compound can be reduced to form the amino group.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine
Major Products:
Oxidation: 3-(4-aminophenyl)propanoic acid.
Reduction: 3-(4-aminophenyl)propan-1-ol.
Substitution: N-acyl or N-alkyl derivatives of 3-(4-aminophenyl)propan-1-ol
Aplicaciones Científicas De Investigación
3-(4-Aminophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of fine chemicals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4-aminophenyl)propan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the propanol chain may affect the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
3-(4-Nitrophenyl)propan-1-ol: The precursor compound used in the synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride.
3-(4-Hydroxyphenyl)propan-1-ol: A compound with a hydroxyl group instead of an amino group on the phenyl ring.
3-(4-Methoxyphenyl)propan-1-ol: A compound with a methoxy group on the phenyl ring
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .
Propiedades
Número CAS |
83101-11-5 |
|---|---|
Fórmula molecular |
C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6,11H,1-2,7,10H2;1H |
Clave InChI |
QWEAGZBNQMUDRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)

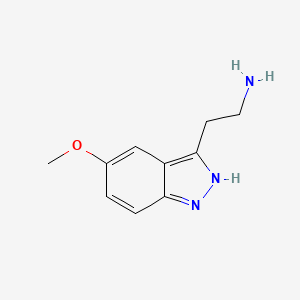


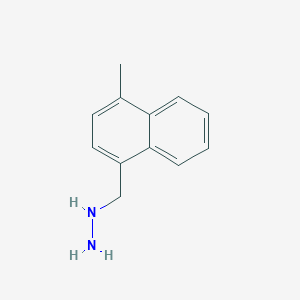

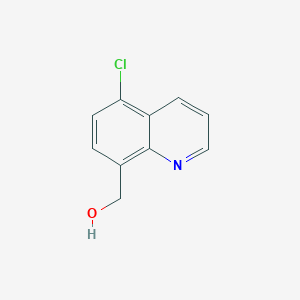

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
